1-Fluoro-3-nitrobenzene

Description

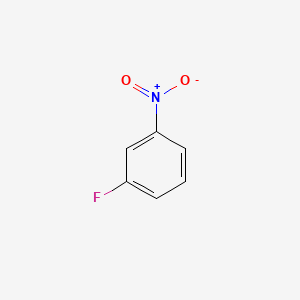

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMASLRCNNKMRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193201 | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-67-5 | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-FLUORO-3-NITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-3-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCK4NSJ7M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-nitrobenzene (CAS Number: 402-67-5), a key aromatic intermediate in the synthesis of a wide range of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in drug discovery and development. The strategic placement of the fluoro and nitro groups on the benzene (B151609) ring imparts unique reactivity, making it a valuable building block for nucleophilic aromatic substitution reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a disubstituted benzene derivative that serves as a versatile precursor in the synthesis of complex organic molecules.[1][2] The presence of a fluorine atom and a nitro group on the aromatic ring significantly influences its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAᵣ) reactions. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, while the fluorine atom acts as an excellent leaving group in such reactions.[3][4] This unique combination of properties has led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6] Fluorinated aromatic compounds, in general, are of great interest in drug discovery as the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 402-67-5 | [1] |

| Molecular Formula | C₆H₄FNO₂ | [8] |

| Molecular Weight | 141.10 g/mol | [8] |

| Appearance | Liquid | [8] |

| Melting Point | 1.7 °C (lit.) | [8] |

| Boiling Point | 205 °C (lit.) | [8] |

| Density | 1.325 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.525 (lit.) | [8] |

| Solubility | Soluble in many organic solvents. |

Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectral data available. | [9] |

| ¹³C NMR | Spectral data available. | [1] |

| ¹⁵N NMR | Spectral data available. | [10] |

| ¹⁹F NMR | Spectral data available. | [1] |

| FTIR | Spectral data available. | [1] |

| Mass Spectrometry (GC-MS) | Spectral data available. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of fluorobenzene (B45895). The following is a representative protocol.

Reaction: Nitration of Fluorobenzene

Materials:

-

Fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

-

With vigorous stirring, add fluorobenzene dropwise to the nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently and apply a vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 205 °C at atmospheric pressure, which will be lower under vacuum.[8]

Analytical Methods

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.[11][12][13][14]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., HP-5MS or equivalent).

-

Helium as the carrier gas.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

NMR spectroscopy is essential for structural confirmation of this compound.[15]

Sample Preparation:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

Analysis:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will be characteristic of the this compound structure.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[16][17]

Sample Preparation:

-

As a neat liquid between salt plates (e.g., NaCl or KBr).

Analysis:

-

Acquire the IR spectrum and identify characteristic absorption bands for C-F, C-NO₂, and aromatic C-H and C=C bonds.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[2][18] Its utility stems from the ability to perform nucleophilic aromatic substitution reactions, where the fluorine atom is displaced by a nucleophile.[3][4][19][20]

Synthesis of Bioactive Molecules

The nitro group in this compound can be readily reduced to an amine, providing a handle for further functionalization. This two-step process of nucleophilic substitution followed by nitro group reduction is a common strategy in the synthesis of pharmaceutical intermediates. For example, reaction with various amines followed by reduction can lead to the formation of substituted anilines, which are precursors to a wide range of therapeutic agents, including anticancer, anti-inflammatory, and cardiovascular drugs.[5]

Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[7] Fluorine can:

-

Increase metabolic stability: The strong C-F bond can block sites of metabolism, leading to a longer half-life.

-

Improve binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Enhance membrane permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine.

Signaling Pathways and Biological Activity

While this compound is primarily used as a synthetic intermediate, the biological activity of the resulting nitroaromatic compounds is of significant interest. Nitro compounds can exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[21][22][23]

The mechanism of action of many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.

At present, there is no specific signaling pathway that has been identified to be directly and uniquely modulated by this compound itself. Its biological relevance is primarily realized through the diverse array of compounds that can be synthesized from it.

Safety and Toxicology

This compound is classified as a toxic substance. It is harmful if swallowed, inhaled, or absorbed through the skin. As with other nitroaromatic compounds, it can cause methemoglobinemia.[24][25] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its unique reactivity, conferred by the fluoro and nitro substituents, allows for its versatile use in the synthesis of a wide range of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, detailed experimental protocols for its synthesis and analysis, and highlighted its significance in drug discovery and development. A thorough understanding of the chemistry and handling of this compound is essential for researchers and professionals working to develop the next generation of pharmaceuticals.

Visualizations

Figure 1: A representative workflow for the synthesis and purification of this compound.

Figure 2: A general workflow for the analytical characterization of this compound.

Figure 3: Logical relationship of this compound as a building block in drug discovery.

References

- 1. This compound | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 7. nbinno.com [nbinno.com]

- 8. 间氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. hpst.cz [hpst.cz]

- 12. benchchem.com [benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. FTIR Testing Services | Air Hygiene [airhygiene.com]

- 18. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. gov.uk [gov.uk]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

Chemical and physical properties of 1-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and key reactivity of 1-fluoro-3-nitrobenzene. The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing detailed, actionable data and methodologies.

Core Chemical and Physical Properties

This compound, also known as m-fluoronitrobenzene, is a key aromatic intermediate characterized by the presence of electron-withdrawing fluorine and nitro groups on a benzene (B151609) ring. These substituents significantly influence its reactivity, making it a valuable precursor in organic synthesis.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 402-67-5[1][2][3] |

| Molecular Formula | C₆H₄FNO₂[1][2][3] |

| Molecular Weight | 141.10 g/mol [1][4] |

| InChI | InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H[4] |

| InChIKey | WMASLRCNNKMRFP-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][4] |

| Synonyms | m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-Fluoronitrobenzene[4][5] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Pale yellow to green-yellow liquid or solid[1] |

| Melting Point | 1.7 °C to 4 °C |

| Boiling Point | 205 °C[1] |

| Density | 1.325 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.525[1] |

| Solubility | Soluble in DMSO, ethanol, and acetone. Sparingly soluble in water.[4] |

| LogP (Octanol/Water) | 1.9 |

| Flash Point | 76 °C (168.8 °F)[1] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M+) at m/z 141, corresponding to its molecular weight.[4][5] Key fragmentation patterns include the loss of the nitro group (-NO₂, 46 amu) and subsequent fragmentation of the aromatic ring.

| m/z | Relative Intensity | Proposed Fragment |

| 141 | 47% | [C₆H₄FNO₂]⁺ (Molecular Ion) |

| 95 | 100% | [C₆H₄F]⁺ (Loss of NO₂) |

| 75 | 78% | [C₅H₂F]⁺ or [C₆H₃]⁺ (Loss of C₂H₂ from [C₆H₄F]⁺) |

| 30 | 26% | [NO]⁺ |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region (approx. 7.4-8.4 ppm), corresponding to the four protons on the benzene ring. The electron-withdrawing effects of the fluorine and nitro groups will cause these protons to be deshielded. The signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant (¹JCF), and its chemical shift will be significantly affected by the fluorine's high electronegativity. The carbon attached to the nitro group (C-NO₂) will also be deshielded. The expected chemical shift ranges for aromatic carbons are typically between 110-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

| ~900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. These protocols are representative and may require optimization based on laboratory conditions and available equipment.

Synthesis via Nitration of Fluorobenzene (B45895)

One common method for preparing this compound is the electrophilic aromatic substitution of fluorobenzene using a nitrating mixture. Fluorine is an ortho-, para-directing group; however, the meta-isomer is also formed and can be separated.

Materials:

-

Fluorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask with a condenser

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid, ensuring the temperature remains below 10-15 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add fluorobenzene dropwise from an addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 50-55 °C using the ice bath to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The mixture may be gently heated to 60 °C for about 45 minutes if required.[6]

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

Purification by Fractional Distillation

The crude product from the synthesis contains a mixture of isomers (ortho-, meta-, and para-fluoronitrobenzene) and unreacted starting materials. Fractional distillation is an effective method for purification.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux or packed column.

-

Place the crude product in the distillation flask.

-

Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of this compound is approximately 205 °C.[1]

-

Monitor the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

Reactivity and Mechanisms

The primary reactivity of this compound is governed by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, which acts as a leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro group, particularly at the meta position, helps to stabilize the negative charge developed during the formation of this intermediate, thereby facilitating the reaction.

Caption: Workflow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.

-

Irritation: Causes skin and eye irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Logical Relationships and Workflows

General Synthesis and Purification Workflow

The overall process from starting materials to a pure product involves a series of sequential steps, as illustrated in the following diagram.

Caption: General experimental workflow for synthesis and purification.

References

1-Fluoro-3-nitrobenzene molecular structure and IUPAC name

An In-depth Technical Guide to 1-Fluoro-3-nitrobenzene

Introduction

This compound is a disubstituted benzene (B151609) derivative that serves as a crucial intermediate in organic synthesis.[1] Its unique molecular structure, featuring both a halogen and a nitro group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of complex molecules.[3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[4][5] It is also commonly known by other names such as m-fluoronitrobenzene, m-nitrofluorobenzene, and 3-fluoronitrobenzene.[5][6]

The structure consists of a benzene ring substituted with a fluorine atom and a nitro group at positions 1 and 3, respectively.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental procedures.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄FNO₂[4][6] |

| Molecular Weight | 141.10 g/mol [7][8] |

| CAS Number | 402-67-5[4][6][7] |

| Appearance | Colorless to Yellow to Green clear liquid[9] |

| Melting Point | 1.7 °C (lit.)[1][7] |

| Boiling Point | 205 °C (lit.)[1][7] |

| Density | 1.325 g/mL at 25 °C (lit.)[1][7] |

| Refractive Index (n20/D) | 1.525 (lit.)[1][7] |

| Flash Point | 76 °C (168.8 °F)[7] |

| Solubility in water | Insoluble[9] |

| Solubility (other) | Soluble in Alcohol, Ether[9] |

Identifiers

| Identifier Type | Identifier |

| IUPAC Name | This compound[4][5] |

| SMILES | C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][5] |

| InChI | InChI=1S/C₆H₄FNO₂/c7-5-2-1-3-6(4-5)8(9)10/h1-4H[5][6][7] |

| InChIKey | WMASLRCNNKMRFP-UHFFFAOYSA-N[4][6][7] |

Spectroscopic Data

Spectroscopic data is available for this compound, which is critical for its identification and characterization. This includes data from ¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR, and mass spectrometry.[5][10][11]

Experimental Protocols

Synthesis of Fluoronitrobenzene Derivatives

While various methods exist for the synthesis of fluoronitrobenzene compounds, a common approach involves the fluorination of corresponding chloro- or nitrobenzoic acid precursors.

Example Protocol: Synthesis from a Nitrobenzoic Acid Derivative

This protocol is adapted from a method for synthesizing a related compound, 2-nitro-4-fluorobenzene, from 4-fluoro-2-nitrobenzoic acid, and illustrates a general strategy.[3][12]

-

Reactants and Reagents:

-

Procedure:

-

A Schlenk reaction tube equipped with a magnetic stirrer is charged with silver sulfate, copper(I) acetate, 2,9-dimethyl-1,10-phenanthroline, the starting nitrobenzoic acid, and sodium chloride.[12]

-

Dimethyl sulfoxide (DMSO) is added as the solvent.[12]

-

The mixture is heated to 160 °C in the presence of oxygen.[12]

-

The reaction is allowed to proceed for 24 hours.[12]

-

Upon completion, the reaction is quenched by the addition of distilled water.[12]

-

The product is extracted with ethyl acetate multiple times.[12]

-

The combined organic phases are concentrated to yield the fluoronitrobenzene product.[12]

-

References

- 1. This compound | 402-67-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 402-67-5 | >98% [smolecule.com]

- 4. This compound | CAS 402-67-5 [matrix-fine-chemicals.com]

- 5. This compound | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-fluoro-3-nitro- [webbook.nist.gov]

- 7. 间氟硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound - Shandong Biotech [shandongbiotech.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Reactivity of 1-Fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and reactivity of 1-fluoro-3-nitrobenzene. This information is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials.

Core Properties of this compound

This compound is a pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄FNO₂ | [2] |

| Molecular Weight | 141.10 g/mol | [2] |

| CAS Number | 402-67-5 | [2] |

| Appearance | Pale yellow liquid | [1] |

| Melting Point | 1.7 °C | [3] |

| Boiling Point | 205 °C | [3] |

| Density | 1.325 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.525 | [3] |

| log Pow (Octanol/Water) | 1.9 | [2] |

| Dipole Moment | 3.45 D | [4] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from its structural features and available qualitative information. The presence of both a polar nitro group and a halogenated benzene (B151609) ring gives it a moderate polarity.

| Solvent Type | Solubility | Rationale |

| Polar Aprotic Solvents | Soluble | Soluble in DMSO. |

| Polar Protic Solvents | Moderately Soluble | Tends to dissolve well in solvents like ethanol (B145695) and acetone.[1] |

| Non-Polar Solvents | Poorly Soluble | Generally low solubility in solvents such as hexane.[1] |

| Aqueous Solutions | Poorly Soluble | The hydrophobic nature of the benzene ring limits its solubility in water.[1] |

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack, and the presence of the fluorine atom, a good leaving group in such reactions.

General Reactivity Overview

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNA)

The most prominent reaction of this compound is nucleophilic aromatic substitution. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. In this meta-substituted compound, the fluorine atom is readily displaced by a variety of nucleophiles.

Caption: Mechanism of nucleophilic aromatic substitution.

This protocol is adapted from general procedures for SNAr reactions with amines.[5]

-

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the amine nucleophile to the solution.

-

Add the base (K₂CO₃ or Et₃N).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 3-fluoroaniline. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. A variety of reducing agents can be employed for this purpose.

Caption: Reduction of this compound to 3-fluoroaniline.

This protocol is based on a general procedure for the reduction of nitroarenes using tin and hydrochloric acid.

-

Materials:

-

This compound (1.0 eq)

-

Granulated tin (Sn) (2.5 - 3.0 eq)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether or Ethyl acetate for extraction

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound and granulated tin.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the solution is basic.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-fluoroaniline, which can be further purified by distillation or chromatography.

-

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The fluorine atom is also a deactivating group but is an ortho-, para-director. In this compound, the directing effects of the two substituents are complex. The strong deactivating nature of the nitro group generally makes electrophilic substitution challenging.

Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[6][7] While aryl fluorides can be challenging substrates, specialized catalytic systems have been developed for their use.[7] The reaction involves the oxidative addition of the aryl fluoride (B91410) to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond.[7]

-

Ullmann Condensation: This copper-catalyzed reaction is used to form C-O, C-N, and C-S bonds.[8] Traditional Ullmann reactions often require harsh conditions, but modern methods with ligands allow for milder reaction conditions.[8] The reaction is particularly effective with aryl halides that are activated by electron-withdrawing groups.[8]

Conclusion

This compound is a valuable building block in organic synthesis due to its dual reactivity. The fluorine atom serves as a good leaving group in nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. Understanding its solubility and reactivity is essential for designing efficient and effective synthetic routes for a wide range of target molecules in the pharmaceutical and materials science industries.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 402-67-5 [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1-fluoro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-fluoro-3-nitrobenzene (C₆H₄FNO₂), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles, offering a valuable resource for compound identification and characterization in a research and development setting.

Mass Spectrometry (MS)

Mass spectrometry of this compound was performed using electron ionization (EI), providing insights into the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 141 | 47.19 | [M]⁺ (Molecular Ion) |

| 95 | 99.99 | [M-NO₂]⁺ |

| 75 | 77.79 | [C₆H₄F-NO₂-HF]⁺ |

| 83 | 19.29 | Not Assigned |

| 30 | 26.33 | [NO]⁺ |

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound, typically in a volatile organic solvent like methanol (B129727) or acetonitrile, is introduced into the mass spectrometer. The sample is then vaporized and ionized using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here was obtained from a neat sample.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretching |

| ~1620, ~1480 | Aromatic C=C | Stretching |

| ~1530 | N-O (Nitro group) | Asymmetric Stretching |

| ~1350 | N-O (Nitro group) | Symmetric Stretching |

| ~1250 | C-F | Stretching |

| ~880, ~740 | Aromatic C-H | Out-of-plane Bending |

Experimental Protocol: Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum is typically recorded using the neat technique. A drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film. This "sandwich" is then mounted in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The electron-withdrawing nitro group and the electronegative fluorine atom cause the protons to be deshielded, resulting in downfield chemical shifts. A signal for an isolated proton is observed around 7.9 ppm, which corresponds to the proton at the 2-position, having no ortho or meta proton-proton couplings.[2]

Table 3: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | m | - | H-4 |

| ~8.0 | m | - | H-6 |

| ~7.9 | m | - | H-2 |

| ~7.5 | m | - | H-5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows six distinct signals, one for each of the six carbon atoms in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached fluorine and the electron-withdrawing nature of the nitro group.

Table 4: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d) | C-F |

| ~149 (s) | C-NO₂ |

| ~131 (d) | C-5 |

| ~125 (d) | C-4 |

| ~118 (d) | C-6 |

| ~110 (d) | C-2 |

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The tube is then placed in the NMR spectrometer. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming before data acquisition.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-fluoro-3-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, including the Balz-Schiemann reaction and nucleophilic aromatic substitution, supported by experimental data and mechanistic insights.

Introduction

This compound is an aromatic organic compound with the chemical formula C₆H₄FNO₂. The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring imparts unique reactivity, making it a valuable building block in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly in nucleophilic substitution reactions. This guide will explore the two predominant methods for its synthesis, providing detailed protocols and mechanistic discussions to aid researchers in their practical applications and theoretical understanding.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two robust methods: the Balz-Schiemann reaction of 3-nitroaniline (B104315) and the nucleophilic aromatic substitution (halogen exchange) of 1-chloro-3-nitrobenzene (B92001).

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine into an aromatic ring. The process begins with the diazotization of a primary aromatic amine, in this case, 3-nitroaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Materials:

-

3-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Fluoroboric Acid (HBF₄, 48% aqueous solution)

-

Ice

-

Sand

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the 3-nitrobenzenediazonium (B97059) chloride solution.

-

Formation of the Tetrafluoroborate Salt: To the cold diazonium salt solution, slowly add a chilled solution of fluoroboric acid. The 3-nitrobenzenediazonium tetrafluoroborate will precipitate out of the solution.

-

Filter the precipitate under vacuum and wash it with cold water, followed by a small amount of cold methanol (B129727), and finally with diethyl ether to aid in drying.

-

Thermal Decomposition: Carefully dry the isolated diazonium salt. Mix the dried salt with sand and gently heat the mixture. The decomposition will be evident by the evolution of nitrogen gas and boron trifluoride. The crude this compound is collected by distillation.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

The Balz-Schiemann reaction proceeds in three main stages:

-

Diazotization of 3-nitroaniline: Nitrous acid (HNO₂), generated in situ from sodium nitrite and hydrochloric acid, reacts with 3-nitroaniline to form 3-nitrobenzenediazonium chloride.

-

Formation of 3-nitrobenzenediazonium tetrafluoroborate: Anion exchange with fluoroboric acid yields the more stable and isolable diazonium tetrafluoroborate salt.

-

Thermal Decomposition: Upon heating, the diazonium salt decomposes to form a highly reactive aryl cation, nitrogen gas (N₂), and boron trifluoride (BF₃). The fluoride (B91410) ion from the tetrafluoroborate counter-ion then attacks the aryl cation to form the final product, this compound.[1]

Caption: Workflow for the Balz-Schiemann Synthesis.

Nucleophilic Aromatic Substitution (Halogen Exchange)

This method involves the displacement of a chloride ion from 1-chloro-3-nitrobenzene with a fluoride ion. The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. This is the most common industrial method for the synthesis of this compound, offering high selectivity and yields.[2]

Materials:

-

1-Chloro-3-nitrobenzene

-

Anhydrous Potassium Fluoride (KF)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)

-

Anhydrous Toluene (B28343)

-

Methanol

Procedure:

-

Preparation of Fluorinating Agent: Anhydrous potassium fluoride is essential. A dispersion of ultra-fine particulate potassium fluoride can be prepared by dissolving KF in methanol, adding an aprotic polar solvent and toluene, and then removing the methanol and toluene by distillation.[3]

-

Reaction: In a dry reaction vessel, charge the dispersion of anhydrous potassium fluoride in the chosen aprotic polar solvent. Add 1-chloro-3-nitrobenzene and a phase-transfer catalyst (if used).

-

Heat the reaction mixture to a high temperature (typically 150-240 °C) with vigorous stirring.[4] The reaction progress can be monitored by Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water to remove the solvent and any remaining salts.

-

Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.

The nucleophilic aromatic substitution for the synthesis of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The fluoride ion (F⁻) acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

Caption: Nucleophilic Aromatic Substitution Mechanism.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of this compound and related compounds.

Table 1: Balz-Schiemann Reaction Data

| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 3-Nitroaniline | This compound | 1. NaNO₂, HCl 2. HBF₄ 3. Heat | 0-5 (diazotization), then heat for decomposition | Moderate to Good | General textbook knowledge |

| 4-Nitroaniline | 1-Fluoro-4-nitrobenzene | 1. NaNO₂, HCl 2. HBF₄ 3. Heat | 0-5 (diazotization), then heat for decomposition | 86.7 | [5] |

Table 2: Nucleophilic Aromatic Substitution (Halogen Exchange) Data

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chloro-3-nitrobenzene | This compound | KF | DMSO | 150-200 | 4-8 | 85-92 | [2] |

| 1-Chloro-4-nitrobenzene | 1-Fluoro-4-nitrobenzene | KF, Tetramethylammonium chloride | DMF | 150 | 15 | 91.58 | [6] |

| 3,4-Dichloronitrobenzene | 3-Chloro-4-fluoronitrobenzene | KF | Sulfolane | 240 | 24 | 68.8 (conversion) | [4] |

Purification and Characterization

The final product, this compound, is typically purified by vacuum distillation .[7] The purity can be assessed using Gas Chromatography (GC).

Characterization of the compound is performed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the different carbon atoms in the molecule, including the carbon attached to the fluorine, which will exhibit a large C-F coupling constant.[8]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal for the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-F bond, the nitro group (symmetric and asymmetric stretching), and the aromatic C-H and C=C bonds.[8]

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. |

| ¹³C NMR | Signals for 6 aromatic carbons, with the C-F carbon showing a large coupling constant. |

| IR (cm⁻¹) | ~1530 & 1350 (NO₂ stretch), ~1250 (C-F stretch), ~3100 (aromatic C-H stretch).[8] |

Conclusion

This technical guide has detailed the primary synthetic routes, reaction mechanisms, and characterization methods for this compound. Both the Balz-Schiemann reaction and nucleophilic aromatic substitution offer viable pathways for its synthesis, with the latter being more prevalent in industrial settings due to higher yields and selectivity. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these methods will facilitate the efficient production and application of this important chemical intermediate.

References

- 1. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]

- 2. Buy this compound | 402-67-5 | >98% [smolecule.com]

- 3. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]

- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US1793304A - Process for purifying nitrobenzene - Google Patents [patents.google.com]

- 8. This compound | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicology and Safety of 1-Fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. 1-Fluoro-3-nitrobenzene is a chemical with a toxicological profile that has not been fully investigated.[1][2] All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines.

Introduction

This compound (CAS No. 402-67-5) is an aromatic organic compound with the molecular formula C₆H₄FNO₂.[3] It presents as a pale yellow solid with a faint odor and is sparingly soluble in water.[4] This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of fluorine and nitro functionalities into more complex molecules. Given its reactive nature and the known toxicities of related nitroaromatic compounds, a thorough understanding of its toxicological and safety profile is paramount for professionals working with this chemical.

This guide provides a comprehensive overview of the available toxicology and safety information for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential for environmental fate, transport, and absorption.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 402-67-5 | [3] |

| Molecular Formula | C₆H₄FNO₂ | [3] |

| Molecular Weight | 141.10 g/mol | [3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 1.7 °C (35.1 °F) | [1] |

| Boiling Point | 205 °C (401 °F) | [1] |

| Density | 1.325 g/cm³ at 25 °C (77 °F) | [1] |

| Log P (octanol/water) | 1.9 | [1] |

| Solubility | Sparingly soluble in water | [4] |

Toxicological Profile

Quantitative toxicological data for this compound are limited.[1][2] Much of the available information is based on expert judgment, data from structurally similar compounds, or qualitative assessments from safety data sheets.

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][3][4]

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value | Classification | Reference |

| Dermal | - | Acute toxicity estimate: 300 mg/kg | Toxic in contact with skin | [1] |

| Inhalation (vapour) | - | Acute toxicity estimate (4 h): 3 mg/l | Toxic if inhaled | [1] |

| Oral | - | - | Toxic if swallowed | [3][4] |

Skin and Eye Irritation

There is no definitive data available regarding the skin and eye irritation potential of this compound.[1] However, given its chemical nature, contact should be avoided.

Sensitization

No data is available to assess the potential of this compound to cause skin or respiratory sensitization.[1]

Germ Cell Mutagenicity

No specific germ cell mutagenicity data for this compound were found.[1] However, studies on related mono-nitrobenzene derivatives suggest that compounds with a nitro group in the meta or para position can be mutagenic in the Ames test.[5]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.[1] The International Agency for Research on Cancer (IARC) has not classified this specific compound.[1]

Reproductive Toxicity

No data is available to assess the reproductive toxicity of this compound.[1]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: No data available.

-

Repeated Exposure: May cause damage to organs through prolonged or repeated exposure.[1][3][4] The primary target organ is likely the blood, due to the potential to induce methemoglobinemia, a characteristic effect of many aromatic nitro compounds.[1][2]

Mechanism of Toxicity: Methemoglobinemia

A primary toxicological concern for aromatic nitro compounds is the induction of methemoglobinemia.[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[2][6]

The proposed mechanism involves the metabolic reduction of the nitro group to nitrosobenzene (B162901) and phenylhydroxylamine intermediates.[2] These metabolites can then participate in a redox cycle within red blood cells, leading to the formation of methemoglobin.

Caption: Proposed mechanism of methemoglobinemia induction by this compound.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute oral toxicity of a substance by using a stepwise procedure with a small number of animals.

Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure (OECD 420).

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). Based on the outcome (no effect, toxicity, or mortality), the dose for the next animal is adjusted up or down. This continues until the dose causing evident toxicity is identified.

-

Main Study: A group of 5 animals (typically female rats) is dosed at the selected starting dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) based on the observed toxicity.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[7]

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Methodology:

-

Strains: Histidine-requiring (His-) strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: Only bacteria that have undergone a reverse mutation to a histidine-producing (His+) state will form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[8]

Methodology:

-

Cell Culture: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are used.

-

Exposure: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9).

-

Metaphase Arrest: After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.

-

Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic potential.

In Vitro Micronucleus Test (OECD 487)

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[9][10] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Methodology:

-

Cell Culture: Suitable mammalian cell lines are used.

-

Exposure: Cells are treated with the test substance, with and without metabolic activation.

-

Cytokinesis Block (optional): Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

-

Harvesting and Staining: Cells are harvested and stained to visualize the nuclei and micronuclei.

-

Analysis: The frequency of micronucleated cells is scored.

-

Endpoint: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Safety and Handling

Due to its toxicity, strict safety precautions must be observed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or if vapors are generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

Conclusion

This compound is a chemical with significant toxicological hazards, primarily related to its acute toxicity upon ingestion, dermal contact, and inhalation. The potential for this compound to induce methemoglobinemia is a key concern, consistent with the broader class of aromatic nitro compounds. While specific quantitative data on many toxicological endpoints are lacking, the available information necessitates stringent safety protocols to minimize exposure. Further research, including standardized toxicological testing, is crucial to fully characterize the risk profile of this compound and to establish safe exposure limits. Researchers and drug development professionals must exercise a high degree of caution and adhere to all recommended safety procedures when handling this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. criver.com [criver.com]

- 9. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Discovery and History of 1-Fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-nitrobenzene is a key aromatic intermediate whose unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the benzene (B151609) ring, make it a valuable building block in organic synthesis. Its discovery and the development of its synthesis have been pivotal in the advancement of organofluorine chemistry, with significant implications for the pharmaceutical and material science industries. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound, offering detailed experimental protocols from seminal works and a comparative analysis of historical and modern data.

Historical Context and Discovery

The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of aromatic compounds. The introduction of fluorine into an aromatic ring was a significant challenge due to the high reactivity of elemental fluorine. The development of reliable methods for the synthesis of fluoroaromatic compounds was a major breakthrough.

The history of this compound is intrinsically linked to two major advancements in organic chemistry: the electrophilic nitration of fluorobenzene (B45895) and the development of the Balz-Schiemann reaction.

Early Investigations: The Nitration of Fluorobenzene by Holleman

At the turn of the 20th century, Dutch chemist Arnold Frederick Holleman conducted systematic studies on the electrophilic substitution reactions of benzene derivatives. His work on the nitration of fluorobenzene, published in the early 1900s, was among the first to describe the formation of fluoronitrobenzene isomers. Holleman's research established the ortho-, para-directing effect of the fluorine atom, while also noting the formation of the meta-isomer, this compound, in smaller quantities.

A Landmark Discovery: The Balz-Schiemann Reaction

A more direct and versatile method for the synthesis of aryl fluorides was discovered in 1927 by German chemists Günther Balz and Günther Schiemann.[1] Their reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, provided a much-needed tool for the regioselective introduction of fluorine into an aromatic ring. The Balz-Schiemann reaction could be readily applied to a wide range of anilines, including 3-nitroaniline, providing a specific route to this compound. This discovery was a significant milestone in organofluorine chemistry.[2]

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of this compound have been well-characterized over the years. A comparison of historical data with modern, more precise measurements highlights the advancements in analytical techniques.

| Property | Historical Value (Early 20th Century) | Modern Value |

| Molecular Formula | C₆H₄FNO₂ | C₆H₄FNO₂ |

| Molecular Weight | Not explicitly reported | 141.10 g/mol [3] |

| Appearance | - | Colorless to yellow liquid |

| Melting Point | - | 1.7 °C (lit.) |

| Boiling Point | - | 205 °C (lit.) |

| Density | - | 1.325 g/mL at 25 °C (lit.) |

| Refractive Index | - | n20/D 1.525 (lit.) |

| CAS Number | Not applicable | 402-67-5 |

Key Historical Synthesis Protocols

The following sections provide detailed experimental protocols for the two primary historical methods used to synthesize this compound.

Synthesis via Nitration of Fluorobenzene (Based on Holleman's Work)

This method produces a mixture of isomers, with the para- and ortho-isomers being the major products. The separation of the meta-isomer was a significant challenge for early chemists.

Experimental Protocol:

-

Nitration: To a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, fluorobenzene is added dropwise with constant stirring, maintaining a low temperature.

-

Work-up: The reaction mixture is then poured onto ice, and the resulting crude product, a mixture of fluoronitrobenzene isomers, is separated.

-

Isomer Separation: Historically, the separation of the small amount of the meta-isomer from the more abundant ortho- and para-isomers was achieved through fractional distillation and crystallization techniques. The differences in the boiling and melting points of the isomers allowed for their eventual isolation.

Logical Relationship of Isomer Formation:

Synthesis via the Balz-Schiemann Reaction

This method offers a more direct and regioselective route to this compound starting from 3-nitroaniline.

Experimental Protocol (Based on the original work of Balz and Schiemann):

-

Diazotization: 3-Nitroaniline is dissolved in aqueous fluoroboric acid (HBF₄). To this cooled solution, an aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly to form the diazonium tetrafluoroborate salt, which often precipitates from the solution.

-

Isolation of the Diazonium Salt: The precipitated 3-nitrobenzenediazonium (B97059) tetrafluoroborate is collected by filtration and washed with cold water, followed by ethanol (B145695) and diethyl ether to aid in drying.

-

Thermal Decomposition: The dry diazonium salt is gently heated. The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride. The product is then collected, often by distillation.

Experimental Workflow for the Balz-Schiemann Reaction:

Modern Applications in Research and Drug Development

This compound continues to be a valuable building block in modern organic synthesis. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitro group. This reactivity allows for the introduction of a wide variety of functional groups, making it a versatile precursor for the synthesis of complex molecules.

In the pharmaceutical industry, the 1-fluoro-3-nitrophenyl moiety is incorporated into various drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a molecule. Its applications extend to the synthesis of agrochemicals and advanced materials.

Signaling Pathway of SNAr Reaction:

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry. From the early, non-selective nitration methods to the elegant and regioselective Balz-Schiemann reaction, the journey to access this important molecule has mirrored the broader advancements in the field. Today, this compound remains an indispensable tool for chemists in academia and industry, enabling the creation of novel molecules with diverse applications in medicine and materials science. This guide has provided a detailed historical and technical overview, intended to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4FNO2 | CID 9823 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into 1-fluoro-3-nitrobenzene: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on 1-fluoro-3-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. The document delves into its molecular structure, vibrational properties, and electronic characteristics as elucidated by computational methods. All quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for the cited theoretical experiments are provided.

Molecular Structure and Geometry

The equilibrium molecular geometry of this compound has been optimized using Density Functional Theory (DFT) calculations, providing precise data on bond lengths and angles. These computational approaches offer a detailed three-dimensional understanding of the molecule's structure at the atomic level.

Data Presentation: Optimized Geometrical Parameters

The structural parameters of this compound have been calculated, revealing the influence of the fluorine and nitro group substituents on the benzene (B151609) ring. The C-F bond length is reported to be in the range of 1.338–1.354 Å[1]. The tables below summarize the key bond lengths and bond angles as determined by DFT calculations.

| Bond | Bond Length (Å) |

| C-F | Data not available |

| C-N | Data not available |

| N-O | Data not available |

| C-C (aromatic) | Data not available |

| C-H | Data not available |

Table 1: Optimized Bond Lengths of this compound.

| Angle | Bond Angle (degrees) |

| C-C-F | Data not available |

| C-C-N | Data not available |

| C-N-O | Data not available |

| O-N-O | Data not available |

| C-C-C (aromatic) | Data not available |

| C-C-H | Data not available |

Table 2: Optimized Bond Angles of this compound.

Note: Specific values for all parameters were not available in the public domain at the time of this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Vibrational Analysis